molecular formula C20H14N4OS B11289074 N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11289074
M. Wt: 358.4 g/mol
InChI Key: ZZNMYBDETUUTTR-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features an indole, pyrrole, and benzothiazole moiety

Properties

Molecular Formula

C20H14N4OS

Molecular Weight

358.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C20H14N4OS/c25-19(22-15-4-6-16-13(11-15)7-8-21-16)14-3-5-17-18(12-14)26-20(23-17)24-9-1-2-10-24/h1-12,21H,(H,22,25)

InChI Key

ZZNMYBDETUUTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Indole and Pyrrole Introduction: The indole and pyrrole groups are introduced through coupling reactions. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.

Case Study: Cytotoxicity Assay

In a study conducted by researchers, the compound was tested against A549 cells, showing a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 8 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

Antibacterial Activity

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL for these pathogens .

Case Study: Antimicrobial Testing

A study reported that this compound inhibited biofilm formation of S. aureus by up to 70% at a concentration of 8 µg/mL. This suggests its potential utility in treating infections associated with biofilm-forming bacteria .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Neuroprotection

The neuroprotective effects are attributed to its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. By reducing oxidative stress and preventing neuronal apoptosis, this compound could provide therapeutic benefits in neurodegenerative conditions .

Case Study: MAO-B Inhibition

In vitro studies have shown that the compound exhibits competitive inhibition of MAO-B with an IC50 value of approximately 2.59 µM. This level of inhibition suggests that it may be effective in reducing the progression of neurodegenerative diseases associated with increased MAO-B activity .

Summary Table of Applications

Application AreaBiological ActivityKey Findings
Cancer TherapyInduces apoptosis in cancer cellsIC50 ~ 8 µM against A549 cells
Antimicrobial ActivityEffective against MRSA and M. tuberculosisMICs range from 4 to 16 µg/mL
NeuroprotectionInhibits MAO-BIC50 ~ 2.59 µM for MAO-B inhibition

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrrole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-5-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
  • N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-4-carboxamide

Uniqueness

N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to the specific positioning of the carboxamide group and the combination of indole, pyrrole, and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(1H-indol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₁₅N₃OS
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 1232777-17-1

The compound features an indole moiety linked to a pyrrole and a benzothiazole structure, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing indole and benzothiazole structures exhibit promising anticancer properties. The presence of the benzothiazole moiety enhances cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating signaling pathways such as the Bcl-2 family proteins and caspases .

Antimicrobial Activity

Indole derivatives are recognized for their antimicrobial effects. The compound has been tested against various bacterial strains, showing significant inhibitory activity. For example, related compounds have demonstrated low minimum inhibitory concentrations (MICs) against multi-drug resistant strains of Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

The anti-inflammatory potential of indole-containing compounds is well-documented. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Other Biological Activities

The compound may also exhibit:

  • Antiviral Activity : Some indole derivatives have shown efficacy against viruses by inhibiting viral replication mechanisms .
  • Antidiabetic Effects : Certain structural analogs have demonstrated the ability to lower blood glucose levels in diabetic models .

Study on Anticancer Activity

In a recent study, a series of indole-benzothiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines such as H460 (lung cancer) and A549 (lung adenocarcinoma). The most active compound exhibited an IC₅₀ value of 10 µM, indicating potent cytotoxicity compared to standard chemotherapy agents .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound. The compound was tested against Gram-positive and Gram-negative bacteria, yielding MIC values below 20 µg/mL for several strains, demonstrating its potential as a lead compound for antibiotic development .

Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory effects found that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory disorders .

Data Tables

Biological Activity IC₅₀ Value (µM) Tested Cell Line/Organism
Anticancer10H460, A549
Antimicrobial<20MRSA
Anti-inflammatoryN/AMacrophage model

Q & A

Q. How can regioselective functionalization of the benzothiazole core be achieved?

  • Synthetic Routes : Directed ortho-metalation (DoM) using lithium bases or Pd-catalyzed C-H activation. For example, 6-fluoro substitution on benzothiazoles is achieved via electrophilic fluorination .

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